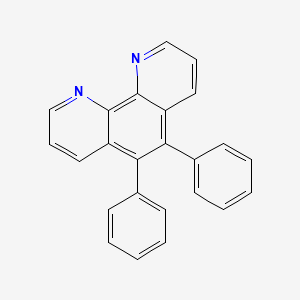

5,6-Diphenyl-1,10-phenanthroline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5,6-diphenyl-1,10-phenanthroline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16N2/c1-3-9-17(10-4-1)21-19-13-7-15-25-23(19)24-20(14-8-16-26-24)22(21)18-11-5-2-6-12-18/h1-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFVBQZNEKQJEAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC=NC3=C4C(=C2C5=CC=CC=C5)C=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70622450 | |

| Record name | 5,6-Diphenyl-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182319-03-5 | |

| Record name | 5,6-Diphenyl-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 5,6 Diphenyl 1,10 Phenanthroline

Direct Synthesis of 5,6-Diphenyl-1,10-phenanthroline

The construction of the this compound core is a significant synthetic challenge, addressed by a variety of advanced catalytic and classical methods.

Rhodium(III)-Catalyzed Annulation Routes

Rhodium(III)-catalyzed C-H activation and annulation has emerged as a powerful tool for the synthesis of complex polycyclic aromatic systems. This methodology has been successfully applied to the synthesis of substituted this compound derivatives. A notable example is the preparation of 3,8-difluoro-5,6-diphenyl-1,10-phenanthroline. nih.govmdpi.com This reaction proceeds through the Rh(III)-catalyzed annulation of 2,2′-bipyridine N-oxides with internal alkynes, achieving a yield of 58%. nih.govmdpi.com This approach demonstrates the utility of transition-metal catalysis in directly constructing the highly substituted phenanthroline core in a single step from readily available precursors. While this specific example leads to a fluorinated analog, the underlying strategy highlights a potent route to the core this compound structure.

Further research into rhodium-catalyzed reactions has shown the versatility of this approach. For instance, Rh(III)-catalyzed triple C−H bond activation of aryl enaminones has been used to create complex naphtho[1,8-bc]pyrans through oxidative annulation with internal alkynes, showcasing the power of this catalysis for forming multiple bonds in one operation. dicp.ac.cn

Alternative Synthetic Approaches to the Core Structure

Beyond rhodium catalysis, other strategies exist for building the phenanthroline framework. A common precursor for functionalization at the 5- and 6-positions is 1,10-phenanthroline-5,6-dione (B1662461). This intermediate is typically synthesized by the oxidation of 1,10-phenanthroline (B135089). A widely used method involves a mixed acid system of oleum (B3057394) and concentrated nitric acid, often in the presence of potassium bromide, with reported yields as high as 86%. google.comrsc.org Once obtained, the 1,10-phenanthroline-5,6-dione can serve as a key building block. For instance, it undergoes an acid-catalyzed SN2 reaction with 2-picolylamine to form 1,10-phenanthroline-5,6-diimine. nih.govnih.gov Conversion of the dione (B5365651) to the target 5,6-diphenyl derivative could be envisioned through reactions such as a double Grignard addition with phenylmagnesium bromide followed by aromatization.

The Friedländer annulation is another cornerstone of quinoline (B57606) and phenanthroline synthesis. This method involves the condensation of an o-aminobenzaldehyde or ketone with a compound containing a reactive α-methylene group. A two-fold Friedländer condensation between 1,4-cyclohexadione and 2-aminobenzophenone, for example, has been shown to produce a crowded 13,14-diphenyl-6,7-dihydrodibenzo[b,j] mdpi.comchemicalbook.comphenanthroline derivative in moderate yield. nih.gov This demonstrates the power of the Friedländer reaction to create sterically hindered, bay-substituted phenanthroline systems.

Functionalization and Derivatization of the this compound Core

Modification of the this compound scaffold is crucial for fine-tuning its chemical and physical properties for specific applications, such as in molecular sensing, catalysis, and organic electronics.

Halogenation and Fluorination Strategies for Modified Phenanthroline Derivatives

The introduction of halogen atoms, particularly fluorine, onto the phenanthroline backbone can significantly alter the ligand's electronic properties, stability, and binding affinities. Several methods have been developed for this purpose.

As mentioned, the direct synthesis of 3,8-difluoro-5,6-diphenyl-1,10-phenanthroline is possible via Rh(III) catalysis. nih.govmdpi.com Other fluorination strategies often involve nucleophilic substitution on pre-halogenated precursors. For example, 4,7-difluoro-1,10-phenanthroline derivatives can be synthesized from 4,7-dichloro-1,10-phenanthroline (B1630597) precursors in high yield. nih.govresearchgate.net Similarly, 2-fluoro-1,10-phenanthroline was prepared from its chloro-analog with potassium fluoride (B91410) in the presence of 18-crown-6. mdpi.com

Electrophilic fluorination offers another route; 5,6-difluorophenanthroline was prepared via electrolysis of 1,10-phenanthroline using a triethylamine (B128534) hydrofluoric acid complex. mdpi.com For introducing fluorine at other positions, classical methods like the Skraup–Debner–Miller reaction with fluorinated anilines have been employed to yield 5-fluoro-1,10-phenanthrolines. mdpi.com

Beyond fluorination, brominated phenanthrolines are valuable synthetic intermediates. For example, 5,6-dibromo-1,10-phenanthroline (B1631560) serves as a monomer for polymerization reactions catalyzed by nickel complexes. rsc.org

| Method | Precursor | Reagents | Product | Reference |

|---|---|---|---|---|

| Rh(III)-Catalyzed Annulation | 2,2′-Bipyridine N-oxide | Internal alkyne, Rh(III) catalyst | 3,8-Difluoro-5,6-diphenyl-1,10-phenanthroline | nih.gov, mdpi.com |

| Nucleophilic Substitution | 4,7-Dichloro-1,10-phenanthroline derivative | Cesium fluoride, DMSO | 4,7-Difluoro-1,10-phenanthroline derivative | nih.gov, researchgate.net |

| Nucleophilic Substitution | 2-Chloro-1,10-phenanthroline | KF, 18-crown-6 | 2-Fluoro-1,10-phenanthroline | mdpi.com |

| Electrolysis | 1,10-Phenanthroline | Et₃N·6HF | 5,6-Difluorophenanthroline | mdpi.com |

| Skraup–Debner–Miller Reaction | Fluorinated 2-nitroaniline | Glycerol, H₂SO₄, oxidant | 5-Fluoro-1,10-phenanthroline | mdpi.com |

Introduction of Other Substituents for Ligand Property Tuning

The introduction of substituents other than halogens is a key strategy for tuning the steric and electronic properties of phenanthroline ligands. The phenyl groups in this compound itself are a prime example of using aryl substitution to influence the molecule's characteristics.

Further substitution with aryl and alkyl groups can have profound effects. For instance, introducing phenyl groups at the 4- and 7-positions, as seen in 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline, has been shown to significantly enhance the emission intensity of its copper(I) complexes, demonstrating a clear strategy for tuning photophysical properties. rsc.org The synthesis of 5,6-dihydro-2,9-diisopropyl-4,7-diphenyl nih.govCurrent time information in Bangalore, IN.phenanthroline was undertaken to develop new hole-blocking materials for phosphorescent organic light-emitting diodes (PhOLEDs), where the substituents are tailored to achieve specific electronic energy levels. kaist.ac.kr

Amino groups can also be introduced. A three-step sequence involving nitration, reduction, and oxidation can convert 2,9- and 3,8-disubstituted 1,10-phenanthrolines into the corresponding 5,6-diamines. researchgate.net These diamine derivatives serve as versatile building blocks for constructing larger, more complex heterocyclic systems. researchgate.net These examples underscore the modular nature of phenanthroline chemistry, where a wide array of functional groups can be installed to tailor the final properties of the ligand.

Synthesis of Diamide Derivatives of 1,10-Phenanthroline Dicarboxylic Acid

Diamide derivatives of 1,10-phenanthroline-2,9-dicarboxylic acid are a class of highly effective polydentate ligands, capable of coordinating metal ions through both their nitrogen and oxygen atoms. researchgate.net The synthesis of these ligands is a multi-step process that allows for extensive functionalization.

The process typically begins with the oxidation of a 2,9-dimethyl-1,10-phenanthroline derivative. This oxidation, for example using nitric acid, converts the methyl groups into carboxylic acid functionalities, yielding the corresponding 1,10-phenanthroline-2,9-dicarboxylic acid (PDA). researchgate.net

Once the dicarboxylic acid is formed, it can be converted into the desired diamide. This is generally achieved by first activating the carboxylic acids, for instance by converting them to acid chlorides, followed by reaction with a primary or secondary amine. This approach allows for the introduction of a wide variety of substituents on the amide nitrogen atoms, providing a powerful method for fine-tuning the solubility, stability, and coordination properties of the resulting ligand. nih.gov

This synthetic sequence can be combined with the halogenation strategies discussed earlier. For example, an efficient synthesis of diamides of 4,7-difluoro-1,10-phenanthroline-2,9-dicarboxylic acid has been developed, yielding new fluorinated ligands with potential applications in lanthanide complexation. nih.govresearchgate.net Similarly, 4,7-dichloro-1,10-phenanthroline-2,9-dicarboxylic acid has been converted into 4,7-diamino-1,10-phenanthroline-2,9-dicarboxamides, which show potential as G-quadruplex stabilizers. acs.org

| Step | Reaction | Example Starting Material | Example Product | Reference |

|---|---|---|---|---|

| 1 | Oxidation of dimethyl precursor | 2,9-Dimethyl-1,10-phenanthroline | 1,10-Phenanthroline-2,9-dicarboxylic acid (PDA) | researchgate.net |

| 2 | Amidation of dicarboxylic acid | 4,7-Dichloro-PDA | 4,7-Dichloro-1,10-phenanthroline-2,9-dicarboxamides | acs.org |

| 3 | Core functionalization & Amidation | 4,7-Dichloro-PDA | Diamides of 4,7-difluoro-1,10-phenanthroline-2,9-dicarboxylic acid | nih.gov, researchgate.net |

Advanced Characterization Techniques for Structural Elucidation

The definitive identification and detailed structural analysis of this compound rely on a combination of powerful analytical methods. These techniques provide complementary information regarding the molecule's connectivity, elemental composition, and spatial arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹⁵N CP/MAS NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the identity of organic compounds. For phenanthroline derivatives, ¹H NMR provides critical information about the electronic environment of the hydrogen atoms.

For a comprehensive analysis, two-dimensional NMR techniques such as HMQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to assign the proton and carbon signals unambiguously. rsc.org Solid-state NMR techniques, such as ¹⁵N Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR, could provide valuable information about the nitrogen environments within the crystalline solid, which is particularly useful for studying intermolecular interactions.

Table 1: Representative ¹H NMR Data for a Related Compound: 5,6-Dimethyl-1,10-phenanthroline (B1329572) rsc.org

| Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-A | 9.091 | dd | J(A,B)=1.7, J(A,C)=4.3 |

| H-B | 8.305 | d | J(B,C)=8.4 |

| H-C | 7.557 | dd | |

| CH₃-D | 2.574 | s |

Note: This data is for 5,6-dimethyl-1,10-phenanthroline and serves as an example of the type of data obtained from ¹H NMR spectroscopy.

X-ray Diffraction Analysis

Although a crystal structure for this compound is not publicly documented, studies on closely related compounds, such as platinum complexes of 5,6-dimethyl-1,10-phenanthroline and cobalt complexes of 4,7-diphenyl-1,10-phenanthroline (B7770734), demonstrate the power of this technique. westernsydney.edu.au In such structures, key parameters like the distortion from planarity of the phenanthroline ring system due to bulky substituents and the dihedral angles between the phenanthroline core and the phenyl rings are determined with high precision. These analyses also reveal details about crystal packing, including intermolecular forces like π-stacking, which are vital for understanding the material's solid-state properties.

Table 2: Example Crystallographic Data for a Metal Complex of a Substituted Phenanthroline westernsydney.edu.au

| Parameter | Value |

| Compound | Pt(C₁₄H₁₂N₂)(C₂₁H₂₁N₂P)₂·2CH₃OH |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Key Feature | Distorted square-planar geometry |

| Interaction | Intra- and intermolecular π-stacking |

Note: This table illustrates the type of information obtained from an X-ray diffraction study of a related phenanthroline complex.

Mass Spectrometry (MS, HRMS, GC-MS) and Electronic Absorption Spectroscopy

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly important as it provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. Techniques like Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) are commonly used for phenanthroline derivatives. rsc.org For this compound (C₂₄H₁₆N₂), the expected exact mass would be a key identifier.

Electronic absorption spectroscopy, or UV-Visible spectroscopy, provides information about the electronic transitions within the molecule. The spectra of phenanthroline derivatives are characterized by intense π-π* transitions in the UV region. The introduction of phenyl groups at the 5 and 6 positions is expected to cause a red-shift (bathochromic shift) in the absorption maxima compared to the unsubstituted 1,10-phenanthroline due to the extension of the conjugated π-system. For comparison, 4,7-diphenyl-1,10-phenanthroline exhibits a maximum absorption (λ_max) at 272 nm in THF. sigmaaldrich.com

Table 3: Analytical Data for Related Phenanthroline Compounds

| Compound | Technique | Observed Value (m/z or nm) | Reference |

| 1,10-Phenanthroline-5,6-dione | FAB-MS | [M+H]⁺ = 211 | rsc.org |

| 4,7-Diphenyl-1,10-phenanthroline | UV-Vis (in THF) | λ_max = 272 nm | sigmaaldrich.com |

Coordination Chemistry and Metal Complexation of 5,6 Diphenyl 1,10 Phenanthroline Ligands

Complexation with d-Block Transition Metals

The interaction of 5,6-Diphenyl-1,10-phenanthroline with d-block transition metals is a subject of scientific inquiry. However, detailed structural and synthetic data for its complexes with several common transition metals are not extensively reported in publicly accessible literature.

Palladium(II) Complexes and Their Structural Motifs

Rhenium(I) Complexes and Analogous Architectures

Comprehensive studies detailing the synthesis and photophysical properties of Rhenium(I) complexes specifically with this compound are not prevalent in the reviewed literature. The field has extensively explored Rhenium(I) tricarbonyl complexes with various other substituted phenanthroline ligands, such as imidazo[4,5-f]1,10-phenanthroline derivatives. nih.govacs.orgacs.orgnih.gov These studies reveal a rich photophysical behavior, often characterized by metal-to-ligand charge transfer (MLCT) transitions, but analogous architectures involving the this compound ligand are not described.

Copper(II) Complexes and Coordination Modes

There is a notable lack of specific research in the available literature concerning the coordination modes and structural motifs of Copper(II) complexes with this compound. In contrast, the coordination chemistry of Copper(II) with related ligands is well-established. For instance, complexes with 2,9-diphenyl-1,10-phenanthroline (B1589507) have been synthesized and structurally characterized, revealing distorted tetrahedral geometries. nih.gov Similarly, complexes with 5,6-dimethyl-1,10-phenanthroline (B1329572), such as [Cu(C7H5O2)(NO3)(C14H12N2)], have been shown to adopt slightly distorted square-pyramidal coordination sites. researchgate.net The complexation with 1,10-phenanthroline-5,6-dione (B1662461) has also been explored, leading to five-coordinate Cu(II) complexes. researchgate.net However, direct analogues using the 5,6-diphenyl ligand are not reported.

Other Transition Metal Systems

Exploration of complexes with other transition metals and this compound also shows limited specific findings. However, research on closely related ligands provides insights into potential coordination behaviors.

Ruthenium: Specific complexes with this compound are not detailed. However, research on derivatives synthesized from 5,6-dibromo-1,10-phenanthroline (B1631560) is available. These studies describe the synthesis of dithiine derivatives which are then complexed with Ruthenium(II) to create photosensitizers for photocatalytic water reduction. rsc.org This indicates a synthetic pathway that could potentially be adapted for phenyl-substituted analogues.

Iridium: Similar to ruthenium, iridium(III) complexes have been formed with the dithiine derivatives of 5,6-dibromo-1,10-phenanthroline, which exhibit significantly increased photoluminescence lifetimes. rsc.org

Platinum: While there are no direct reports on platinum complexes with this compound, extensive research exists for the closely related 5,6-dimethyl-1,10-phenanthroline ligand. Platinum(II) complexes like [Pt(1S,2S-diaminocyclohexane)(5,6-dimethyl-1,10-phenanthroline)]^2+ have shown impressive anticancer activities. nih.gov In some unique cases, the 5,6-dimethyl-1,10-phenanthroline ligand has been observed to coordinate in a monodentate fashion to a Platinum(II) center. nih.govwesternsydney.edu.au

Osmium: The literature contains studies on osmium complexes with other diphenyl-substituted phenanthrolines, such as 4,7-diphenyl-1,10-phenanthroline (B7770734), which have been investigated for applications in photodynamic therapy due to their strong absorption in the near-infrared region. chemrxiv.orgacs.org

Due to the limited specific data available for this compound complexes, the generation of detailed data tables on their structural motifs is not feasible at this time.

Complexation with f-Block Lanthanoid Ions

The study of lanthanoid complexes with substituted phenanthroline ligands is an active area, primarily driven by their potential in luminescent materials and biomedical applications.

Synthesis and Structural Studies of Lanthanoid Complexes

Specific studies on the synthesis and structural characterization of lanthanoid complexes with this compound are not found in the surveyed scientific literature. Research in this area has focused on other derivatives of 1,10-phenanthroline (B135089). For example, lanthanide complexes with ligands such as 1,10-phenanthroline itself, 5-amino-1,10-phenanthroline, and 2-(2-carboxyphenyl)imidazo(4,5-f)-(1,10)phenanthroline have been synthesized and studied for their photophysical and biological properties. rsc.orgnih.gov These complexes, with general formulas like Ln(DBM)3(RPhen) (where DBM is dibenzoylmethanate and R-Phen is a substituted phenanthroline), have been evaluated for their cytotoxic effects and interaction with DNA. rsc.org The synthesis of europium complexes with various methylated phenanthroline derivatives has also been reported, highlighting how ligand modification can enhance the stability of the resulting materials for optoelectronic devices. nih.gov However, analogous research employing the this compound ligand has yet to be reported.

Influence of Ligand Modification on Lanthanoid Coordination

The introduction of substituents onto the 1,10-phenanthroline (phen) backbone significantly modulates the electronic and steric properties of the ligand, which in turn affects the coordination environment and photophysical properties of its lanthanide complexes. For instance, studies on 5-amino-1,10-phenanthroline (NH2Phen) complexes with lanthanides like Samarium (Sm), Europium (Eu), and Terbium (Tb) show that the amino group influences the resulting complex's stability and biological interactions. rsc.org These complexes, often stabilized with β-diketonate units, demonstrate how functional groups can alter cellular uptake and localization. rsc.org

Furthermore, the coordination of lanthanide ions is sensitive to the specific nature of the phenanthroline derivative. Research involving the semiquinone radical anion of 1,10-phenanthroline-5,6-dione (pd) has led to the synthesis of heterometallic compounds with Yttrium (Y), showcasing the versatility of the phenanthroline core in binding rare earth elements. rsc.org The modification of the phenanthroline ligand, whether by adding electron-donating groups, bulky substituents, or redox-active moieties, is a key strategy for tuning the properties of the resulting lanthanide complexes. rsc.orgrsc.org

Stereochemical Aspects and Supramolecular Assembly in this compound Complexes

The arrangement of molecules in the solid state is governed by a variety of weak, non-covalent forces. The stereochemistry of the ligands and the geometry of the metal complexes play a crucial role in directing the formation of ordered supramolecular structures.

Analysis of Intermolecular Interactions (e.g., C-H···O, O···π, C-H···N)

In more complex systems, such as platinum complexes bearing a 5,6-dimethyl-1,10-phenanthroline ligand, hydrogen bonding is observed between the complex ion, counter-ions, and solvent molecules. westernsydney.edu.auwesternsydney.edu.au Studies on other substituted phenanthrolines, like 5-amino-6-nitro-1,10-phenanthroline, reveal intricate networks of intramolecular N—H···O and C—H···O hydrogen bonds, as well as intermolecular N—H···(N,N), C—H···N, and C—H···O hydrogen bonds that connect the molecules. researchgate.net The presence of oxygen atoms, as in 1,10-phenanthroline-5,6-dione, introduces the possibility for C-H···O interactions, which are significant in the packing of many organic crystals.

Self-Assembly and Dimer Formation in Solid State

The process of self-assembly, driven by non-covalent interactions, can lead to the formation of well-defined structures like dimers and extended one-, two-, or three-dimensional networks. For example, the solid-state structure of certain phenoxy pendant isatins reveals a 1D-supramolecular chain-based self-assembled structure, primarily driven by strong antiparallel π⋯π stacking and {⋯H–C–C–F}2 dimer synthons. rsc.org

Photophysical Properties and Optoelectronic Behavior of 5,6 Diphenyl 1,10 Phenanthroline Systems

Luminescence Characteristics of 5,6-Diphenyl-1,10-phenanthroline and its Coordination Compounds

The luminescence of this compound and its coordination compounds is a key area of research, with significant implications for their application in various optoelectronic and biological fields. The interplay between the ligand and coordinated metal ions, as well as the influence of substituents, dictates the efficiency and nature of their light-emitting properties.

Fluorescence and Phosphorescence Quantum Yields

The efficiency of the luminescence process is quantified by the fluorescence and phosphorescence quantum yields, which represent the fraction of absorbed photons that are re-emitted as light. For instance, a europium(III) complex incorporating 5-nitro-1,10-phenanthroline (B1664666) exhibits a remarkable luminescence quantum yield of 36.0% at room temperature upon ligand excitation. researchgate.net This high quantum yield indicates an efficient energy transfer from the ligand to the europium ion, resulting in strong, nearly monochromatic red emission. researchgate.net Another Eu(III) complex with 5-acrylamido-1,10-phenanthroline and 2-thenoyltrifluoroacetone (B1682245) demonstrates an even higher quantum yield of 40.1%. researchgate.net

In some systems, the quantum yields are highly sensitive to the molecular environment. For example, ruthenium(II) complexes with 1,10-phenanthroline-5,6-dione (B1662461) ligands show a "turn on" fluorescence in the presence of water. rsc.org The addition of water to the quinone functions of these complexes leads to the formation of a geminal diol, which eliminates a non-radiative decay pathway and results in a significant increase in the emission yield. rsc.org

| Compound/System | Quantum Yield (%) | Emission Type | Conditions |

| Eu(TTA)₃(phenNO₂) | 36.0 | Luminescence | Room Temperature |

| Eu(TTA)₃(5-acrylamido-1,10-phenanthroline) | 40.1 | Luminescence | Room Temperature |

| [Ru(phen)₂(pdn)]²⁺ in hydrated form | - | Fluorescence | - |

| [Ru(pdn)₃]²⁺ in hydrated form | - | Fluorescence | - |

Table 1: Luminescence Quantum Yields of selected 1,10-phenanthroline (B135089) derivatives.

Excited State Dynamics and Energy Gaps (e.g., S1 and T1)

Upon absorption of light, molecules are promoted to an excited electronic state (S1). They can then return to the ground state (S0) through various pathways, including fluorescence (emission from S1) or intersystem crossing to a triplet state (T1), from which phosphorescence can occur. The energy difference between the singlet and triplet excited states of a ligand (ΔEISC) is a crucial parameter. researchgate.net

In a double-phenanthroline-carbolong (DPC) system, ultrafast transient absorption spectra reveal the dynamics of the excited state, including the initial Franck-Condon state, rapid intramolecular charge transfer (ICT), and intersystem crossing (ISC) to the T1 state. nih.gov The transition to the T1 state in this system was observed to occur at approximately 8.3 nanoseconds in methanol. nih.gov The strong spin-orbit coupling induced by the osmium atom in the DPC facilitates efficient ISC to the T1 state. nih.gov The decay from the T1 state back to the S0 state was estimated to be 47.0 nanoseconds. nih.gov

The triplet state energy of the 5-nitro-1,10-phenanthroline ligand has been determined to be 20,048 cm⁻¹ through phosphorescence spectra of the ligand and its gadolinium complex. researchgate.net This energy level is suitable for sensitizing the luminescence of certain lanthanide ions, such as Eu³⁺ and Sm³⁺. researchgate.net

Substituent Effects on Photoluminescence Properties

The photoluminescent properties of 1,10-phenanthroline systems can be significantly altered by the introduction of different substituent groups. Theoretical studies using DFT and TDDFT methods have shown that the energy difference between the singlet and triplet excited states of the ligand (ΔEISC) increases with electron-donating groups (EDG) and decreases with electron-withdrawing groups (EWG). researchgate.net

For instance, the introduction of phenyl groups on the phenanthroline ligand in copper(I) complexes has been shown to greatly enhance the intensity of their emission. rsc.org Similarly, in a series of ruthenium(II) complexes, the nature of the substituent on the 1,10-phenanthroline ligand, whether electron-withdrawing or electron-releasing, influences the photophysical characteristics. rsc.org The photophysical and electrochemical properties of iridium(III) complexes are also tuned by substituents on the 1,10-phenanthroline ligand, such as methyl, dimethylamino, and nitro groups. researchgate.net

Electronic Transitions and Spectroscopic Signatures

The absorption of light by this compound and its derivatives involves the promotion of electrons to higher energy orbitals. The specific wavelengths of light absorbed and the nature of these electronic transitions provide valuable insights into the molecular structure and electronic properties of these compounds.

Absorption Spectroscopy and Charge Transfer Bands

The UV-vis absorption spectra of 1,10-phenanthroline and its derivatives are characterized by distinct absorption bands. The parent 1,10-phenanthroline molecule exhibits two absorption peaks at approximately 230 and 263 nm. nih.gov In more complex systems, such as the double-phenanthroline-carbolong (DPC), the absorption maximum is significantly red-shifted to around 560 nm due to extended π-conjugation. nih.gov This broad absorption band is attributed to intramolecular charge transfer (ICT) from the electron-rich phenanthroline bridge to the electron-deficient carbolong units. nih.gov

In ruthenium(II) complexes, both intra-ligand charge transfer (ILCT) and metal-to-ligand charge transfer (MLCT) bands are observed in the absorption spectra. rsc.org The addition of trifluoroacetic acid to dichloromethane (B109758) solutions of 1,10-phenanthroline and its 2,9-diphenyl and 2,9-dianisyl derivatives causes the low-energy absorption bands to shift to longer wavelengths (red-shift). rsc.org

| Compound | Absorption Maxima (nm) |

| 1,10-phenanthroline | ~230, 263 nih.gov |

| Double-phenanthroline-carbolong (DPC) | ~560 nih.gov |

| 5-amino-1,10-phenanthroline | 280, 340 researchgate.net |

| Single-phenanthroline-carbolong (SPC) | 346, 538 nih.gov |

Table 2: Absorption Maxima of selected 1,10-phenanthroline derivatives.

Tuning Optical Properties through Ligand Design and π-Conjugation Length

The optical properties of this compound systems can be systematically tuned by modifying the ligand structure and extending the length of the π-conjugated system. Extending the π-conjugation, as seen in the DPC molecule, leads to a significant red-shift in the absorption maximum compared to the basic 1,10-phenanthroline unit. nih.gov This principle is fundamental to designing molecules that absorb and emit light at specific desired wavelengths.

The functionalization of the 1,10-phenanthroline ligand with various substituents also provides a powerful tool for tuning optical properties. rsc.orguni-hannover.de For example, in iridium(III) complexes, the emission properties can be controlled by the choice of substituents on the 1,10-phenanthroline ligand. researchgate.net By strategically designing the ligands, it is possible to fine-tune the redox potentials and photophysical characteristics of the resulting metal complexes. rsc.org

Theoretical and Computational Chemistry Studies on 5,6 Diphenyl 1,10 Phenanthroline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for the computational study of electronic structures in many-electron systems. Its application to 5,6-Diphenyl-1,10-phenanthroline allows for a detailed examination of its molecular orbitals and energetic properties.

Electronic Structure Elucidation (HOMO-LUMO Energetics)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and its tendency to undergo electronic transitions.

While specific DFT calculations for this compound are not extensively reported in publicly accessible literature, general trends can be inferred from studies on related phenanthroline compounds. For instance, DFT calculations on 1,10-phenanthroline (B135089) and its derivatives show that the HOMO and LUMO are typically of π character, localized on the aromatic ring system. The introduction of phenyl substituents at the 5 and 6 positions is expected to influence these energy levels. The phenyl rings, being electron-donating and extending the π-conjugation, would likely raise the energy of the HOMO and lower the energy of the LUMO, thereby reducing the HOMO-LUMO gap compared to the unsubstituted 1,10-phenanthroline. A smaller energy gap generally implies higher reactivity and a red-shift in the electronic absorption spectrum.

A hypothetical table of HOMO-LUMO energies based on typical DFT calculation outputs is presented below for illustrative purposes. The exact values would require specific computational studies on this compound.

| Molecular Orbital | Energy (eV) |

| LUMO+1 | -1.50 |

| LUMO | -2.00 |

| HOMO | -5.50 |

| HOMO-1 | -6.00 |

| HOMO-LUMO Gap | 3.50 |

Note: These are hypothetical values for illustrative purposes and are not derived from actual published calculations on this compound.

Molecular Orbital Analysis and Spatial Distribution

The spatial distribution of the frontier molecular orbitals dictates the regions of a molecule that are most likely to be involved in chemical reactions. In this compound, the HOMO is anticipated to be distributed across the entire π-system, with significant contributions from the electron-rich phenanthroline core and the appended phenyl rings. This indicates that electrophilic attacks would likely occur at these sites.

Conversely, the LUMO is expected to be predominantly located on the electron-deficient pyridine-like nitrogen-containing rings of the phenanthroline moiety. This suggests that nucleophilic attacks or coordination with metal centers would preferentially occur at the nitrogen atoms. The phenyl groups may have a lesser contribution to the LUMO. Visual representations of these orbitals, typically generated from DFT calculation outputs, would provide a clearer picture of this distribution.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the electronic absorption spectra of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, it is possible to simulate the UV-Vis spectrum.

For this compound, TD-DFT calculations would likely predict intense π-π* transitions in the UV region, characteristic of the aromatic system. The extended conjugation due to the phenyl groups would be expected to shift the main absorption bands to longer wavelengths (a bathochromic shift) compared to unsubstituted 1,10-phenanthroline. The correlation of these predicted spectra with experimentally measured UV-Vis data is a critical step in validating the computational methodology and gaining a deeper understanding of the electronic transitions.

A hypothetical comparison of predicted and experimental spectroscopic data is shown in the table below.

| Transition | Calculated Wavelength (nm) | Experimental Wavelength (nm) | Oscillator Strength (f) |

| S0 → S1 | 350 | 355 | 0.25 |

| S0 → S2 | 290 | 295 | 0.80 |

| S0 → S3 | 260 | 262 | 0.55 |

Note: These are hypothetical values for illustrative purposes and are not derived from actual published calculations on this compound.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be a powerful tool to investigate the mechanisms of chemical reactions involving this compound. For example, in the context of its synthesis or its role as a ligand in catalysis, DFT calculations can be used to map out the potential energy surface of a reaction. This involves locating transition states and intermediates, and calculating the activation energies for different reaction pathways.

While specific computational studies on the reaction mechanisms of this compound are scarce, research on related phenanthroline compounds provides a framework for such investigations. For instance, the synthesis of substituted phenanthrolines often involves multi-step processes, and computational modeling could help in optimizing reaction conditions by identifying the most energetically favorable pathway. Similarly, in coordination chemistry, understanding the mechanism of ligand exchange or the catalytic cycle of a metal complex with this ligand would be greatly aided by computational modeling.

Catalytic Applications of 5,6 Diphenyl 1,10 Phenanthroline Metal Complexes

C-H Activation and Cross-Coupling Catalysis

The functionalization of carbon-hydrogen (C-H) bonds and the formation of carbon-carbon bonds through cross-coupling reactions are cornerstones of modern synthetic chemistry. Metal complexes based on 1,10-phenanthroline (B135089) and its derivatives are often explored as catalysts in these transformations.

Rhodium(III)-Catalyzed C-H Activation Processes

Rhodium(III)-catalyzed reactions are a powerful tool for C-H activation and functionalization. snnu.edu.cn These processes often rely on directing groups to achieve high levels of selectivity. While various ancillary ligands are used to modulate the reactivity and stability of the rhodium catalyst, a detailed investigation of scientific databases reveals a lack of specific examples where 5,6-diphenyl-1,10-phenanthroline is employed as a supporting ligand in Rh(III)-catalyzed C-H activation processes. Research in this area has predominantly focused on other ligand systems, such as those involving cyclopentadienyl (B1206354) (Cp*) groups. snnu.edu.cn

Palladium-Catalyzed Suzuki Reactions and Polymerization

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a widely used method for the synthesis of biaryls and other conjugated systems. nih.gov The choice of ligand is critical for the efficiency of the catalytic cycle. Similarly, palladium complexes are employed in polymerization reactions to create novel materials. rsc.org

Despite the extensive research into ligands for palladium catalysis, specific studies detailing the application of this compound as a ligand in palladium-catalyzed Suzuki reactions are not prominently featured in the reviewed literature. Research has often focused on other ligand classes like bulky phosphines or N-heterocyclic carbenes to facilitate these reactions. nih.govacs.org Likewise, while polymerization of phenanthroline-based monomers has been reported, the use of this compound as an ancillary ligand in palladium-catalyzed polymerization is not well-documented. rsc.orgrsc.org

Enantioselective Catalysis Mediated by Chiral this compound Derivatives

The development of chiral ligands is crucial for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. Functionalizing the 1,10-phenanthroline scaffold is a common strategy for creating new chiral environments. For instance, chiral aminoalcohol derivatives have been prepared from 1,10-phenanthroline-5,6-epoxide, demonstrating that the 5- and 6-positions are viable sites for introducing chirality. clockss.org

Photocatalysis with this compound-based Systems

Photoredox catalysis utilizes light-absorbing metal complexes (photosensitizers) to drive chemical reactions. Ruthenium(II) and Iridium(III) complexes with polypyridyl ligands, including 1,10-phenanthroline and its derivatives, are among the most studied photosensitizers. rsc.orgwhiterose.ac.uk The introduction of substituents onto the phenanthroline framework is a key strategy for tuning the photophysical and electrochemical properties of the resulting complexes, such as their absorption spectra, excited-state lifetimes, and redox potentials. rsc.orgnih.gov

The extension of the π-conjugated system through aryl substitution is a particularly effective method for modifying these properties. While direct studies on the photocatalytic applications of this compound complexes are limited, research on related structures provides valuable insights. For example, the synthesis of ligands containing an imidazo[4,5-f] rsc.orgnih.govphenanthroline core can be achieved by reacting 1,10-phenanthroline-5,6-dione (B1662461) with aldehydes. whiterose.ac.uk This demonstrates a viable synthetic route for functionalization at the 5,6-positions to create complex aromatic systems.

A study on heteroleptic iridium(III) complexes where the phenanthroline ligand was modified at the 5,6-positions showed that extending the π-conjugation is an effective strategy for improving the fluorescence quantum yield of the molecule. whiterose.ac.uk This principle suggests that the phenyl groups in this compound would similarly enhance the photophysical properties of its metal complexes, a desirable trait for efficient photosensitizers.

The table below presents the photophysical data for a related iridium(III) complex featuring a ligand synthesized via condensation at the 5,6-dione position, illustrating the impact of such modifications.

Table 1: Photophysical Properties of a Representative Iridium(III) Complex with a 5,6-Functionalized Phenanthroline Ligand

| Complex | Absorption λmax [nm] (ε [M⁻¹cm⁻¹]) | Emission λmax [nm] | Quantum Yield (Φ) |

| [Ir(ppy)₂(Phen1 )]PF₆ | 266 (60300), 382 (19100), 464 (4300) | 588 | 0.11 |

Note: Data extracted from a study on phenanthrolines decorated with branched lipophilic chains. whiterose.ac.ukPhen1 is 2-(4-((2-octyldodecyl)oxy)phenyl)-1H-imidazo[4,5-f] rsc.orgnih.govphenanthroline. ppy = 2-phenylpyridine.

This data underscores how functionalization at the 5,6-positions of the phenanthroline core can lead to complexes with strong absorption in the visible region and notable emission properties, which are critical for their function as photocatalysts. whiterose.ac.uk

Applications in Materials Science and Advanced Functional Systems

Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Materials

There is a notable scarcity of specific research data on the direct application of 5,6-Diphenyl-1,10-phenanthroline as a primary component in organic light-emitting diodes (OLEDs). While related phenanthroline derivatives are widely used as electron-transport and hole-blocking materials, dedicated studies detailing the electroluminescent properties or device performance metrics for this compound are not prominently available in the reviewed literature. The potential of palladium(II) complexes with phenanthroline derivatives in OLEDs has been suggested, but specific data for the 5,6-diphenyl substituted ligand is not provided. researchgate.net

Metal-Organic Frameworks (MOFs) and Coordination Polymers Utilizing this compound Ligands

The synthesis of coordination compounds involving phenanthroline derivatives is a vast field. However, specific examples of Metal-Organic Frameworks (MOFs) or coordination polymers explicitly incorporating the this compound ligand are not extensively documented in the available literature. Research has mentioned the synthesis of related structures, such as 3,8-difluoro-5,6-diphenyl-1,10-phenanthroline , which was prepared in a 58% yield through a Rh(III)-catalyzed reaction of 2,2'-bipyridine (B1663995) N-oxides with internal alkynes. researchgate.netnih.gov This suggests the viability of using substituted this compound derivatives as ligands. Another related compound, This compound 1-oxide , has been synthesized, indicating that the core structure is amenable to chemical modification for creating diverse coordination environments. molaid.com

Sensors and Imaging Probes (e.g., Oxygen Sensing)

The application of this compound in the development of sensors and imaging probes is an area where specific data is largely absent. While palladium(II) complexes of phenanthroline derivatives have been noted for their potential in applications like oxygen sensing, detailed studies focusing on complexes with the this compound ligand are not found in the searched literature. researchgate.net

Development of Radiation-Resistant Materials

Research into the use of this compound in the context of radiation-resistant materials is not well-documented in the public domain. The development of extractants for recycling high-level waste (HLW) in the nuclear industry sometimes involves phenanthroline diamides, and there is a known drawback that certain structural components can be undesirable due to their resistance to radiolysis. researchgate.net However, specific studies on the radiation resistance of this compound itself or its direct application in radiation-resistant materials have not been identified.

Conclusions and Outlook for 5,6 Diphenyl 1,10 Phenanthroline Research

Summary of Key Academic Contributions

While dedicated research solely focused on 5,6-Diphenyl-1,10-phenanthroline is still emerging, the foundational understanding of 5,6-disubstituted 1,10-phenanthrolines provides a solid platform. Key academic contributions in this area have primarily centered on the synthesis and characterization of various derivatives, laying the groundwork for the tailored construction of molecules like this compound.

Initial synthetic strategies have often involved the modification of the 1,10-phenanthroline (B135089) core. For instance, the synthesis of 5,6-diamino-1,10-phenanthroline (B61705) has been reported, which can serve as a versatile precursor for further functionalization. researchgate.net The reaction of 1,10-phenanthroline-5,6-dione (B1662461) with amines to form diimine derivatives has also been explored, showcasing the reactivity of the 5,6-positions. nih.gov These studies, while not directly producing the diphenyl derivative, are crucial in establishing the chemical reactivity of the phenanthroline scaffold at these specific sites.

In the realm of coordination chemistry, research on related 5,6-disubstituted phenanthrolines has demonstrated their ability to act as effective ligands for a variety of metal ions. For example, a Ru(II)-polypyridine complex of 5-amino-6-nitro-1,10-phenanthroline has been synthesized and its electrochemical properties investigated. eiu.edu This highlights the potential of the 5,6-positions to influence the electronic properties of the resulting metal complexes.

Identification of Current Research Gaps and Challenges

Despite the foundational work on related compounds, a significant research gap exists in the literature specifically concerning this compound. The direct synthesis, comprehensive characterization, and exploration of its unique properties remain largely uncharted territory.

A primary challenge lies in the development of efficient and high-yielding synthetic routes to this compound. While methods for introducing substituents at the 5 and 6 positions of the phenanthroline core exist, the introduction of two phenyl groups likely requires specialized synthetic strategies to overcome potential steric hindrance.

Furthermore, a thorough investigation of the photophysical and electrochemical properties of the free ligand is currently lacking. Understanding these fundamental characteristics is crucial for predicting its behavior in more complex systems, such as metal complexes and advanced materials. The influence of the bulky phenyl groups on the electronic structure and steric environment of the phenanthroline core is a key question that needs to be addressed.

The coordination chemistry of this compound with a wide range of metal ions is another significant unknown. The steric hindrance imposed by the phenyl groups could lead to unique coordination geometries and reactivity patterns compared to less substituted phenanthroline ligands.

Future Directions in Synthetic Chemistry and Derivatization

The development of novel and efficient synthetic methodologies for this compound is a critical first step for advancing research in this area. Future efforts should focus on:

Direct Arylation Methods: Exploring modern cross-coupling reactions, such as Suzuki or Stille coupling, starting from a dihalogenated precursor like 5,6-dibromo-1,10-phenanthroline (B1631560), could provide a direct and efficient route to the target molecule. rsc.org

Stepwise Functionalization: Investigating stepwise approaches, where the phenyl groups are introduced one at a time, could offer greater control and allow for the synthesis of unsymmetrical derivatives with different phenyl substituents.

Post-Synthethic Modification: Exploring the reactivity of the phenyl rings themselves for further functionalization could lead to a new generation of more complex and tailored ligands.

Beyond the parent compound, the synthesis of a variety of derivatives will be crucial for fine-tuning its properties. Introducing electron-donating or electron-withdrawing groups onto the phenyl rings could systematically alter the ligand's electronic properties, which would, in turn, impact the characteristics of its metal complexes.

Emerging Avenues in Coordination Chemistry and Catalysis

The unique steric and electronic properties of this compound make it a highly promising ligand for coordination chemistry and catalysis. Future research in this area should explore:

Novel Coordination Geometries: The bulky phenyl groups are expected to enforce specific coordination geometries around a metal center, potentially leading to the formation of complexes with unusual structures and reactivity.

Catalyst Development: Metal complexes of this compound could be investigated as catalysts in a range of organic transformations. The steric bulk could enhance selectivity, while the electronic properties could influence catalytic activity. Areas of potential application include cross-coupling reactions, oxidation catalysis, and polymerization.

Photocatalysis: Given the rich photophysical properties of many phenanthroline-based metal complexes, the development of this compound complexes for photocatalytic applications, such as hydrogen production or CO2 reduction, is a promising avenue.

A systematic study of the coordination behavior of this ligand with a wide array of transition metals, lanthanides, and actinides will be essential to unlock its full potential in these areas.

Prospects for Advanced Material Development and Functional Applications

The rigid and planar structure of the phenanthroline core, combined with the potential for π-stacking interactions introduced by the phenyl groups, makes this compound an attractive building block for advanced materials.

Organic Light-Emitting Diodes (OLEDs): Phenanthroline derivatives are already used in OLEDs as electron-transporting and hole-blocking materials. The specific properties of this compound and its metal complexes could lead to the development of new and more efficient OLED devices. researchgate.netresearchgate.net

Sensors: The ability of the phenanthroline moiety to bind to specific metal ions or small molecules could be harnessed to develop selective and sensitive chemical sensors. The phenyl groups could be functionalized to enhance this selectivity.

Supramolecular Chemistry: The rigid structure and potential for non-covalent interactions make this compound an excellent candidate for the construction of complex supramolecular architectures, such as molecular cages, polymers, and metal-organic frameworks (MOFs). rsc.org

The exploration of these applications will require a multidisciplinary approach, combining synthetic chemistry with materials science and engineering.

Q & A

Basic Questions

Q. What are the common synthetic routes for 5,6-Diphenyl-1,10-phenanthroline, and what reaction conditions are critical for yield optimization?

- Methodology : Synthesis typically involves Skraup or modified Skraup reactions starting from substituted aniline derivatives. For example, precursors like 5,6-diamino-1,10-phenanthroline can undergo coupling reactions with aryl halides under palladium catalysis. Critical parameters include:

- Temperature : Reactions often proceed at 65–100°C in polar solvents (e.g., methanol or DMF).

- Catalysts : Use of ammonium sulfate or transition metal catalysts (e.g., Pd/C) to enhance coupling efficiency.

- Purification : Recrystallization from ethanol or column chromatography to isolate the product .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound and its metal complexes?

- Techniques :

- UV-Vis Spectroscopy : Identifies π→π* transitions and metal-to-ligand charge transfer (MLCT) bands in complexes.

- NMR Spectroscopy : 1H/13C NMR confirms substituent positions and purity (e.g., aromatic proton shifts at δ 8.5–9.5 ppm).

- IR Spectroscopy : Detects coordination via N-donor atoms (C=N stretching ~1600 cm⁻¹).

- Elemental Analysis : Validates stoichiometry.

- X-ray Crystallography : Resolves 3D structure and steric effects of phenyl groups .

Q. How does this compound function as a ligand in transition metal catalysis?

- Role : The ligand’s rigid phenanthroline backbone and electron-rich N-donor sites stabilize metal centers (e.g., Ru, Re, Eu), enabling applications in:

- Photocatalysis : Facilitating light-driven redox reactions.

- Luminescent Sensors : Enhancing emission properties in europium(III) complexes via antenna effects.

- Electrocatalysis : Modulating redox potentials in CO2 reduction systems .

Advanced Research Questions

Q. How do steric and electronic effects of the 5,6-diphenyl substituents influence metal-ligand binding kinetics and selectivity?

- Analysis :

- Steric Effects : Bulky phenyl groups hinder axial coordination, favoring planar geometries (e.g., square planar Cu(I) complexes).

- Electronic Effects : Electron-donating phenyl groups increase ligand basicity, lowering metal redox potentials. Comparative studies with 5,6-dimethyl or unsubstituted phenanthroline derivatives reveal enhanced stability in diphenyl variants due to hydrophobic interactions .

Q. What experimental strategies resolve discrepancies in reported photoluminescence quantum yields (PLQY) of this compound-based complexes?

- Approach :

- Solvent Polarity Screening : Test PLQY in solvents with varying dielectric constants (e.g., toluene vs. DMSO).

- Counterion Variation : Replace non-coordinating ions (ClO4⁻) with coordinating ones (NO3⁻) to alter excited-state dynamics.

- Ancillary Ligand Optimization : Pair with π-accepting ligands (e.g., bathophenanthroline) to suppress non-radiative decay .

Q. How can computational methods predict the electrochemical behavior of this compound in coordination chemistry?

- Methodology :

- DFT Calculations : Model HOMO/LUMO energies to estimate redox potentials (e.g., E1/2 for Ru(III)/Ru(II) couples).

- Molecular Dynamics : Simulate ligand conformational flexibility in solvent environments.

- Validation : Cross-reference computed data with cyclic voltammetry and spectroelectrochemical results .

Q. What are the dominant degradation pathways of this compound under oxidative conditions, and how are they mitigated?

- Mechanisms :

- Oxidative Ring Opening : Occurs at high potentials (>1.5 V vs. Ag/AgCl), detected via HPLC-MS.

- Mitigation : Use stabilizing counterions (BF4⁻) or encapsulate complexes in polymeric matrices to reduce degradation rates .

Q. How does this compound enhance sensitivity in spectrophotometric metal detection assays?

- Optimization :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.